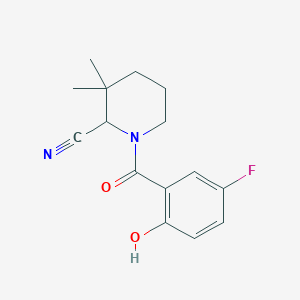

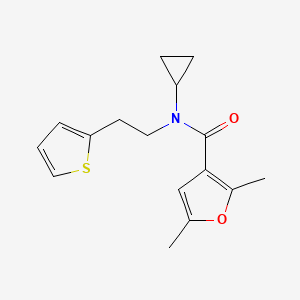

![molecular formula C21H19N3O2S2 B2878709 3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-66-2](/img/structure/B2878709.png)

3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to their high reactivity toward various electrophilic reagents . For example, oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature has been reported .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Medicinal Chemistry

Thiazole derivatives are prominent in medicinal chemistry due to their structural similarity to naturally occurring compounds and their ability to interact with various biological targets . This particular compound could be explored for its potential as a lead compound in drug discovery, especially for diseases where the thiazole ring’s reactivity can be harnessed to modulate biological pathways.

Pharmacology

In pharmacology, the thiazolo[5,4-b]pyridin-2-yl moiety of the compound may be utilized to develop new drugs with antimicrobial , antifungal , antiviral , and antineoplastic properties . Its ability to bind to various enzymes and receptors could lead to the development of novel therapeutics with improved efficacy and reduced side effects.

Biochemistry

Biochemically, the compound’s thiazole ring can undergo various nucleophilic and electrophilic substitutions , making it a valuable tool for probing biochemical pathways and enzyme mechanisms . It could also serve as a molecular probe to study the function of thiazole-containing enzymes and receptors in the body.

Agriculture

In the agricultural sector, thiazole derivatives have been used as fungicides and biocides . The compound could be investigated for its efficacy in protecting crops from fungal infections and its potential use in pest control strategies.

Material Science

The structural properties of thiazole derivatives make them suitable for material science applications, particularly in the development of photographic sensitizers and chemical reaction accelerators . This compound’s unique structure could lead to the creation of new materials with desirable properties such as increased durability or enhanced reactivity.

Synthetic Chemistry

Finally, in synthetic chemistry, the compound’s reactive sites allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules . It could be used to create new polymers, catalysts, or other materials that require the unique chemical properties of the thiazole ring.

Mécanisme D'action

Target of Action

The compound, also known as 3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .

Mode of Action

Thiazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazoles are known to affect various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Orientations Futures

Thiazoles have been the subject of extensive research due to their wide range of biological activities and their potential for medicinal applications. Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new thiazole-based drugs .

Propriétés

IUPAC Name |

3,4-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-13-7-9-17(11-15(13)3)28(25,26)24-19-12-16(8-6-14(19)2)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHFTJIEGHDBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

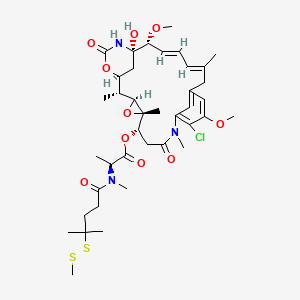

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)

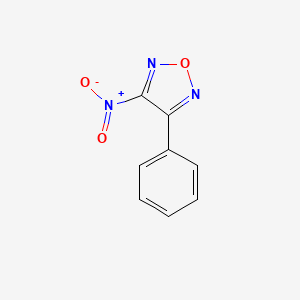

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878630.png)

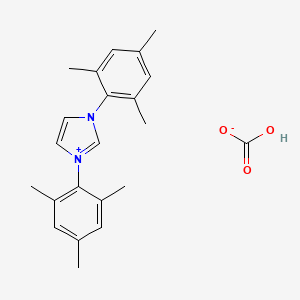

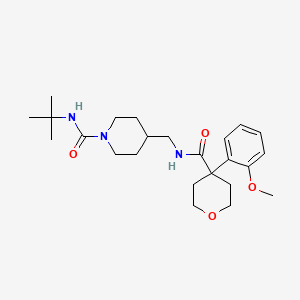

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)

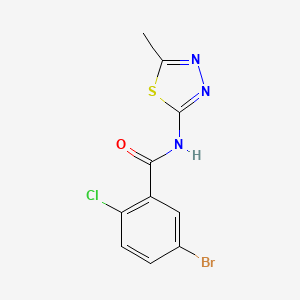

![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)